molecular formula C24H23ClN2O4S B12040145 4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 477733-65-6

4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12040145
CAS No.: 477733-65-6
M. Wt: 471.0 g/mol
InChI Key: BRYVNIICKGZNOE-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C24H23ClN2O4S This compound is known for its unique structural features, which include a benzothiophene core, a methoxyphenyl group, and a cyclohexylcarbonyl hydrazono moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated compound.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted phenyl halide reacts with the benzothiophene core.

    Formation of Cyclohexylcarbonyl Hydrazono Moiety: This step involves the reaction of cyclohexylcarbonyl chloride with hydrazine to form the hydrazono intermediate, which is then coupled with the methoxyphenyl benzothiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: A related ester with similar structural features but different functional groups.

    Disilane-bridged architectures: Compounds containing Si-Si bonds with unique electronic properties.

    Oxaliplatin Related Compound D: A platinum-based compound with distinct chemical and biological properties.

Uniqueness

4-{(E)-[(Cyclohexylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core, methoxyphenyl group, and cyclohexylcarbonyl hydrazono moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

477733-65-6

Molecular Formula

C24H23ClN2O4S

Molecular Weight

471.0 g/mol

IUPAC Name

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C24H23ClN2O4S/c1-30-19-13-15(14-26-27-23(28)16-7-3-2-4-8-16)11-12-18(19)31-24(29)22-21(25)17-9-5-6-10-20(17)32-22/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,27,28)/b26-14+

InChI Key

BRYVNIICKGZNOE-VULFUBBASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.